

2-Aminoflubendazole: A Toxicological and Safety Assessment Profile

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Compound of Interest

Compound Name: 2-Aminoflubendazole

Cat. No.: B1374914

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoflubendazole is the primary hydrolyzed metabolite of Flubendazole, a broad-spectrum benzimidazole anthelmintic. While the parent compound, Flubendazole, has undergone extensive toxicological evaluation, publicly available data on the specific toxicological profile of **2-Aminoflubendazole** is limited. This technical guide synthesizes the available safety data for **2-Aminoflubendazole**, identifies knowledge gaps, and provides a comprehensive overview of the standard experimental protocols, based on internationally recognized guidelines, that would be necessary to complete a thorough safety assessment. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of this compound and other benzimidazole metabolites.

Introduction

Benzimidazole anthelmintics, including Flubendazole, are a critical class of drugs for the treatment of parasitic infections in both human and veterinary medicine. The metabolic fate of these compounds is a key determinant of their efficacy and potential toxicity. **2-**

Aminoflubendazole, a major metabolite, warrants a thorough toxicological evaluation to fully characterize the safety profile of its parent drug. This guide provides a detailed examination of the known toxicological properties of **2-Aminoflubendazole** and outlines the standard methodologies for a comprehensive safety assessment.

Chemical and Physical Properties

Property	Value
IUPAC Name	(2-amino-1H-benzo[d]imidazol-5-yl)(4-fluorophenyl)methanone
Synonyms	Hydrolyzed Flubendazole, Flubendazole Impurity A
CAS Number	82050-13-3
Molecular Formula	C ₁₄ H ₁₀ FN ₃ O
Molecular Weight	255.25 g/mol

Toxicological Profile

The available toxicological data for **2-Aminoflubendazole** is primarily focused on its genotoxic potential. For other critical toxicological endpoints, data is not readily available in the public domain. The following sections summarize the existing information and describe the standard testing protocols required for a complete safety assessment.

Acute Toxicity

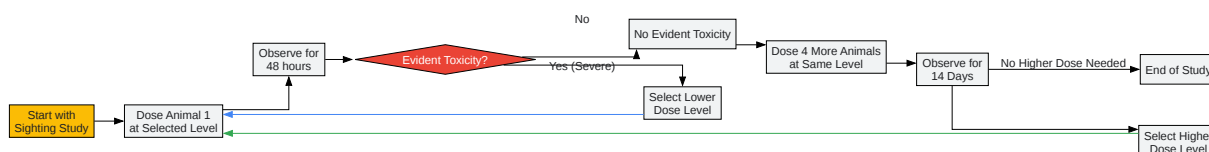
No specific acute toxicity studies for **2-Aminoflubendazole** were identified.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).

- **Principle:** The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight). The procedure is sequential, with the outcome of dosing at one level determining the next step.
- **Test Animals:** Typically, young adult female rats are used. A starting dose is selected based on available information.
- **Procedure:**

- A single animal is dosed.
- If the animal survives, four additional animals are dosed sequentially at the same level.
- If all animals survive, the test is repeated at the next higher dose level.
- If the first animal dies, the test is repeated at the next lower dose level.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals.
- Endpoint: The test allows for the identification of a dose level causing evident toxicity and is used for hazard classification.



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Acute Oral Toxicity (OECD 420) Workflow

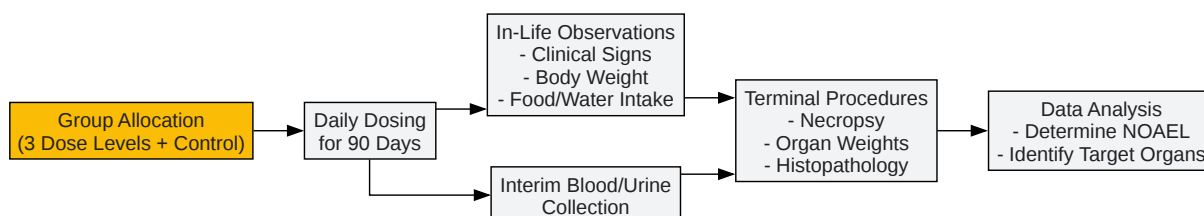
Subchronic Toxicity

No specific subchronic toxicity studies for **2-Aminoflubendazole** were identified.

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

- Principle: The test substance is administered orally on a daily basis to groups of rodents for a period of 90 days.
- Test Animals: Typically, rats are used, with an equal number of males and females in each group.
- Procedure:
 - At least three dose groups and a control group are used.
 - The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity (No-Observed-Adverse-Effect Level or NOAEL).
 - The substance is administered daily by gavage, in the diet, or in drinking water.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and detailed hematological and clinical biochemistry analyses are performed. At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted.
- Endpoint: Determination of the NOAEL and characterization of target organ toxicity.



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Subchronic Oral Toxicity (OECD 408) Workflow

Chronic Toxicity and Carcinogenicity

No specific chronic toxicity or carcinogenicity studies for **2-Aminoflubendazole** were identified.

Experimental Protocol: Chronic Toxicity and Carcinogenicity Studies (ICH S1)

These long-term studies are designed to identify potential chronic toxicity and carcinogenic potential of a substance.

- Principle: The test substance is administered daily to animals for a major portion of their lifespan.
- Test Animals: Typically, two rodent species (e.g., rats and mice) are used.
- Procedure:
 - Multiple dose groups and a control group are used.
 - Dose levels are selected based on data from shorter-term toxicity studies.
 - The substance is usually administered in the diet.
- Observations: Similar to subchronic studies, but over a longer duration (e.g., 2 years for rats). Detailed histopathological examination for neoplastic and non-neoplastic lesions is a primary focus.
- Endpoint: Assessment of the carcinogenic potential and chronic target organ toxicity.

Genotoxicity

Studies on the genotoxicity of Flubendazole and its metabolites have been conducted. The hydrolyzed metabolite, **2-Aminoflubendazole**, was found to be negative in the Ames test for bacterial mutagenicity and is considered non-genotoxic. In contrast, the parent compound Flubendazole and its reduced metabolite show aneugenic and clastogenic properties in vitro.

Table 1: Summary of Genotoxicity Data for **2-Aminoflubendazole**

Test System	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Negative	

Experimental Protocol: Bacterial Reverse Mutation Test (OECD 471)

This in vitro assay is used to detect gene mutations induced by chemical substances.

- Principle: The test uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations by reverse mutation.
- Procedure:
 - Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).
 - The treated bacteria are plated on a minimal medium lacking the required amino acid.
 - After incubation, the number of revertant colonies (those that have mutated to regain the ability to synthesize the amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
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